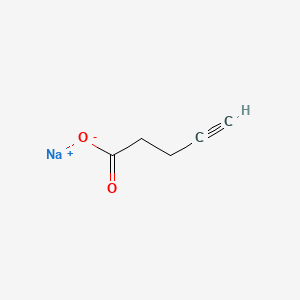
MRS 2693 trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MRS 2693 trisodium salt is a selective P2Y6 agonist . It is also known as 5-Iodo-UDP trisodium salt . It displays no activity at other P2Y subtypes . It exerts a cytoprotective effect in an in vivo mouse model of hindlimb skeletal muscle ischemia/reperfusion injury .
Molecular Structure Analysis
The chemical name of MRS 2693 trisodium salt is 5-Iodouridine-5’-O-diphosphate trisodium salt . Its molecular formula is C9H10IN2Na3O12P2 . The exact mass is 595.84 and the molecular weight is 596 .Physical And Chemical Properties Analysis
MRS 2693 trisodium salt appears as a colourless solution . It has a molecular weight of 596 . It is soluble in water . The compound should be stored at -20°C .Mechanism of Action
properties
CAS RN |
911391-37-2 |
|---|---|
Product Name |
MRS 2693 trisodium salt |
Molecular Formula |
C9H10IN2Na3O12P2 |
Molecular Weight |
596 |
synonyms |
sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((hydroxy(phosphonatooxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-olate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



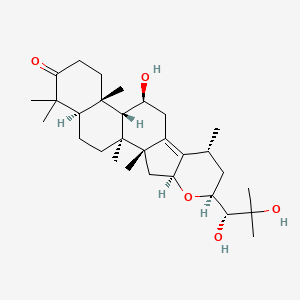
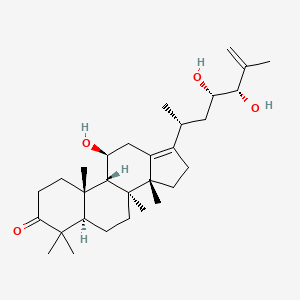
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)
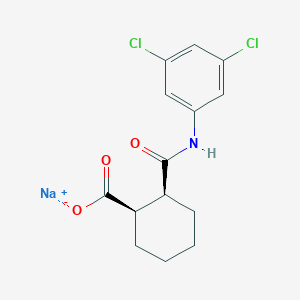
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)
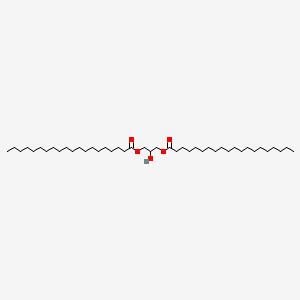
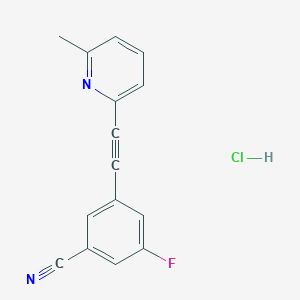
![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)
![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)
